molecular formula C16H13N5OS2 B251257 N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide

Cat. No.: B251257
M. Wt: 355.4 g/mol
InChI Key: BBVFQWJPAHDIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Compound X' and belongs to the class of thiophene-carboxamide derivatives.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. Additionally, it can also inhibit the activity of various kinases, including AKT and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs in normal cells. Additionally, it can also inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. It can be used to study the mechanisms of cancer cell growth and proliferation and can also be used to develop new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide. One of the most significant areas of research is the development of new anti-cancer drugs based on this compound. Additionally, further research is needed to understand the mechanisms of action of this compound and its potential applications in other fields, such as neuroprotection and anti-inflammatory therapy. Finally, more studies are needed to evaluate the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 3-methyl-1,2,4-triazole-5-thiol, followed by the reaction of the resulting intermediate with 2-aminomethyl-5-methylphenylboronic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-thiophenecarboxamide has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Additionally, it has also shown potential as an anti-inflammatory agent and a neuroprotective agent.

Properties

Molecular Formula

C16H13N5OS2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H13N5OS2/c1-9-5-6-11(15-20-21-10(2)18-19-16(21)24-15)8-12(9)17-14(22)13-4-3-7-23-13/h3-8H,1-2H3,(H,17,22)

InChI Key

BBVFQWJPAHDIRS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC=CS4

Origin of Product

United States

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